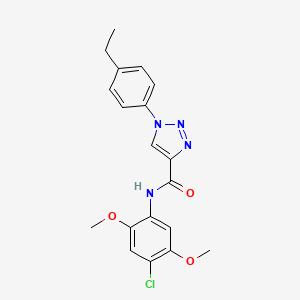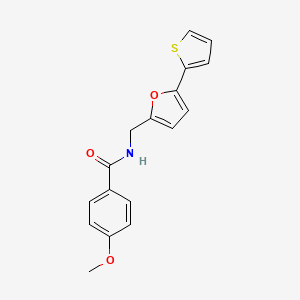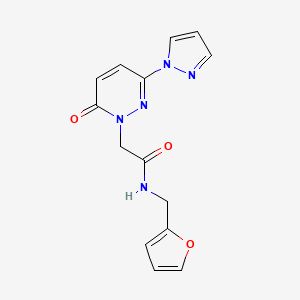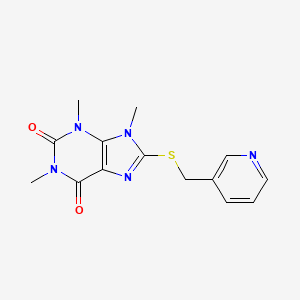
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole carboxamide derivatives often involves multi-step reactions starting from simple aromatic compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process beginning with 4-chlorobenzenamine. The reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of 88%. The final product was characterized using 1H NMR and MS techniques .
Molecular Structure Analysis
Although the specific molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not directly discussed in the provided papers, similar compounds have had their structures elucidated. For example, the crystal structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was determined, which shares the chloro-substituted aromatic motif and the presence of a carboxamide group . This suggests that the molecular structure of the compound could be analyzed using similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole carboxamides typically include condensation reactions, as seen in the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, where an isocyanato compound was condensed with an amine . These reactions are crucial for forming the carboxamide linkage, which is a defining feature of the compound class under discussion.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole carboxamides can be inferred from related compounds. For instance, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and exhibited significant anti-inflammatory activity, with some compounds showing COX-1 and COX-2 inhibition comparable to known anti-inflammatory drugs . This indicates that the compound of interest may also possess biological activity, which could be explored through similar in vitro assays. Additionally, the low incidence of gastric ulceration in these compounds suggests that the compound may also have a favorable safety profile .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound involved in various synthesis and characterization studies. For instance, Kan et al. (2015) focused on the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, highlighting the process involving triazole ester and ethylene diamine to achieve high yields, which indicates the broader chemical interest and potential pharmaceutical applications of similar triazole derivatives (Kan, 2015).
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and tested them for antimicrobial properties, finding some compounds to possess good or moderate activities against test microorganisms. This research underscores the potential of triazole compounds, including N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, in developing new antimicrobial agents (Bektaş et al., 2007).
Cholinesterase Inhibition
Research on triazole derivatives also extends to their potential use in treating neurodegenerative diseases. Riaz et al. (2020) explored the cholinesterase inhibition of new N-aryl derivatives of 1,2,4-triazole, indicating their potential therapeutic application in conditions like Alzheimer's disease by modulating enzyme activity linked to the disease's pathophysiology (Riaz et al., 2020).
Antioxidant Activities
The exploration of triazole compounds for their antioxidant activity is another area of interest. Gilava et al. (2020) synthesized triazolopyrimidines and evaluated their biological and antioxidant activities, providing insights into the utility of triazole derivatives in combating oxidative stress-related diseases (Gilava et al., 2020).
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-4-12-5-7-13(8-6-12)24-11-16(22-23-24)19(25)21-15-10-17(26-2)14(20)9-18(15)27-3/h5-11H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUVYWYYVWIZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)



![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)


![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)
![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)
![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)
